![molecular formula C13H13ClN2O3 B2789232 Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate CAS No. 2377034-34-7](/img/structure/B2789232.png)

Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

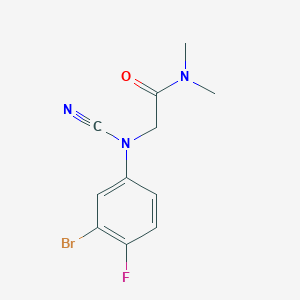

“Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate” is an organic compound that can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a derivative of benzoxazoles, which are oxygen- and nitrogen-containing heterocycles with a wide range of synthetic and pharmaceutical applications . Carbamates, like this compound, are useful protecting groups for amines and are essential for the synthesis of peptides .

Synthesis Analysis

The synthesis of this compound involves several steps. One common method for the synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the base-catalyzed cyclization of o-hydroxyphenylketoximes .Molecular Structure Analysis

The structure of the compound was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR and IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Carbamates can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Future Directions

Mechanism of Action

Target of Action

Carbamates, a class of compounds to which this molecule belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates are known to form stable complexes with their targets, altering their function . The presence of the chloromethyl group and the oxazole ring may further influence the compound’s interaction with its targets.

Biochemical Pathways

Carbamates are involved in a variety of biochemical processes, including the modulation of enzyme activity and neurotransmission .

Pharmacokinetics

Carbamates, in general, are known for their diverse pharmacokinetic properties, which can be influenced by their chemical structure .

Result of Action

Carbamates can have a wide range of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

The action, efficacy, and stability of Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Properties

IUPAC Name |

benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-7-11-6-12(19-16-11)8-15-13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOBGNUNIVODHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=NO2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2789150.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2789152.png)

![Tert-butyl (3S,4S)-4-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2789153.png)

![4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid](/img/structure/B2789154.png)

![N-benzyl-N-(4-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789158.png)

![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2789163.png)

![6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2789164.png)

![1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2789172.png)